molecular formula C15H24N2O2 B276042 (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 57095-67-7

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B276042
CAS No.: 57095-67-7
M. Wt: 264.36 g/mol
InChI Key: MJDPYPBTAKZGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a methoxy group at the 3-position and a morpholin-4-yl-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzyl chloride and morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-methoxybenzyl chloride is reacted with morpholine in an appropriate solvent like ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxybenzylamine or 3-methoxybenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzyl alcohol
  • 3-Methoxybenzyl chloride
  • 3-Methoxybenzoyl chloride

Uniqueness

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both a methoxybenzyl group and a morpholin-4-yl-propyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-15-5-2-4-14(12-15)13-16-6-3-7-17-8-10-19-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDPYPBTAKZGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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